molecular formula C20H20ClNO2 B2763328 N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide CAS No. 2034558-56-8

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide

Cat. No.: B2763328
CAS No.: 2034558-56-8
M. Wt: 341.84
InChI Key: BMHYAGKOEGEEJN-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide is a synthetic propanamide derivative characterized by a benzofuran moiety linked via a propyl chain to the amide nitrogen, while the propanamide backbone is substituted with a 3-chlorophenyl group.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c21-17-7-3-5-15(13-17)10-11-20(23)22-12-4-8-18-14-16-6-1-2-9-19(16)24-18/h1-3,5-7,9,13-14H,4,8,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHYAGKOEGEEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Attachment of the Propyl Chain: The benzofuran ring is then linked to a propyl chain through alkylation reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran and chlorophenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Propanamide Derivatives

The target compound differs from structurally related propanamides in key substituents, which influence physicochemical and biological properties:

Compound Name Key Substituents Structural Features Yield (%) LC/MS Purity (%)
Target Compound 1-Benzofuran-2-yl, 3-chlorophenyl Electron-rich benzofuran, lipophilic Cl N/A N/A
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole, 3-chlorophenyl Polarizable sulfur atom N/A N/A
3w () 3-Fluorophenyl, cyclohexanecarbonyl Electron-withdrawing F, bulky cyclohexane 32 57–73
3z () 4-Methoxyphenyl, benzoyl Electron-donating OCH₃, planar benzoyl 19 61–73
3ab () 4-Fluorophenyl, benzoyl Lipophilic F, aromatic benzoyl 54 61–73
CAS 7143-35-3 () 3-Chloro-2-methylphenyl, isobutylamino Steric hindrance (methyl), basic NH N/A N/A

Key Observations :

  • Benzofuran vs.
  • Halogen Effects : Fluorine (3w, 3ab) increases metabolic stability but may reduce membrane permeability, whereas chlorine (target compound) enhances lipophilicity and receptor affinity .
  • Synthetic Accessibility : Yields for analogs vary widely (19–64%), with bulky substituents (e.g., cyclohexane in 3w) often leading to lower yields due to steric challenges .
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., CAS 7143-35-3) exhibit higher aqueous solubility than free amides like the target compound .
  • Melting Points : Piperazine-containing analogs (e.g., 3z, 3ab) are often amorphous solids or oils, while the target compound’s benzofuran may confer crystallinity, similar to compound 5 (m.p. 126–127°C) .

Pharmacological and Functional Insights

  • Target Specificity: Piperazine-containing derivatives (e.g., 3w, 3z) are frequently designed for CNS targets due to piperazine’s role in crossing the blood-brain barrier . In contrast, the benzofuran moiety in the target compound may align with anticancer or anti-inflammatory applications, as benzofurans are known for modulating kinases and COX enzymes .

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into two key components: a benzofuran moiety and a chlorophenyl group. Its structural formula can be represented as follows:

C17H18ClNO\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}\text{O}

This compound is characterized by its amide functional group, which plays a crucial role in its biological activity.

Research indicates that compounds containing benzofuran derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzofuran structure is often associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and π-π interactions with proteins.

  • Antimicrobial Activity : Studies suggest that benzofuran derivatives can inhibit the growth of various bacterial strains and fungi. For instance, modifications on the benzofuran structure have shown promising results against Mycobacterium tuberculosis and other pathogens .
  • Anticancer Potential : Benzofuran-containing compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Biological Activity Data

The following table summarizes key biological activities observed for this compound and related compounds:

Activity Target IC50/MIC Values Reference
AntimicrobialM. tuberculosisMIC = 8 μg/mL
AntifungalCandida albicansMIC = 0.625-2.5 μg/mL
AnticancerVarious cancer cell linesIC50 < 10 μM
Anti-inflammatoryIn vitro assaysSignificant inhibition

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzofuran derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A series of benzofuran derivatives were synthesized and tested for their antimicrobial activity against S. aureus, E. coli, and fungi like C. albicans. The results indicated that modifications at specific positions on the benzofuran ring significantly enhanced activity against gram-negative bacteria compared to gram-positive strains .
  • Anticancer Activity Investigation : Research focused on the effects of benzofuran derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis via mitochondrial pathways, showing promise as potential anticancer agents .

Q & A

Q. What are the key synthetic routes for N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group coupling. For example, similar compounds (e.g., C19H15Cl2NO2 derivatives) are synthesized via nucleophilic substitution or condensation reactions, with chlorophenyl and benzofuran moieties introduced through Suzuki-Miyaura coupling or Friedel-Crafts alkylation . Optimization requires precise control of temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling). Purification via silica gel chromatography or recrystallization improves yield, which ranges from 26% to 64% depending on substituent compatibility .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for benzofuran and chlorophenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for biological assays) and monitor reaction progress .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ~360–400 g/mol) via ESI or MALDI-TOF .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with biological targets like opioid receptors?

The benzofuran and chlorophenyl groups contribute to hydrophobic interactions with receptor binding pockets, while the propanamide backbone may mimic endogenous peptide ligands. Structural analogs with similar frameworks (e.g., C19H15Cl2NO2) show affinity for opioid receptors in radiolabeled binding assays (IC50 values in nM range) . Computational docking studies suggest the chlorophenyl group enhances binding to µ-opioid receptors via π-π stacking, whereas benzofuran oxygen atoms form hydrogen bonds with conserved residues (e.g., Tyr148) .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, receptor isoform expression) or compound purity. To address this:

  • Standardize Assays : Use identical cell lines (e.g., CHO-K1 transfected with human opioid receptors) and buffer conditions .
  • Validate Purity : Re-test compounds with HPLC and NMR to exclude impurities affecting activity .
  • Dose-Response Curves : Compare EC50/IC50 values across studies to identify outlier datasets .

Q. How to design assays to evaluate the compound’s pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
  • Blood-Brain Barrier Penetration : Conduct parallel artificial membrane permeability assays (PAMPA) or in vivo brain-plasma ratio studies .

Q. What computational methods predict the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Models electron distribution to predict hydrolysis susceptibility (e.g., amide bond stability at physiological pH) .
  • Molecular Dynamics (MD) : Simulates interactions with water/lipid bilayers to estimate solubility and aggregation tendencies .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with biological activity to guide structural optimization .

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